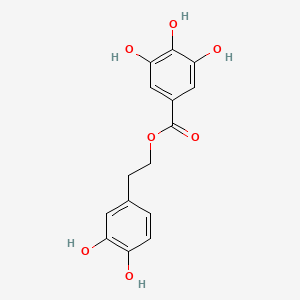
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is a compound known for its significant biological activities. It is a derivative of hydroxytyrosol and gallic acid, both of which are known for their antioxidant properties. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress-related conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with 2-(3,4-dihydroxyphenyl)ethanol (hydroxytyrosol). This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis routes .
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the quinone forms back to their original hydroxy forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: It is used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.
Industry: It is explored for use in food preservation and cosmetics due to its antioxidant properties.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress pathways. The compound interacts with various molecular targets, including enzymes like α-glucosidase, where it acts as a competitive inhibitor. This interaction is facilitated by hydrogen bonding with specific amino acid residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
Hydroxytyrosol: A parent compound known for its potent antioxidant properties.
Gallic Acid: Another parent compound with strong antioxidant activity.
Epigallocatechin Gallate: A compound found in green tea with similar antioxidant and enzyme inhibitory activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is unique due to its combined structural features of hydroxytyrosol and gallic acid, which confer enhanced antioxidant and enzyme inhibitory properties. This makes it a promising candidate for therapeutic applications in metabolic disorders and oxidative stress-related conditions .
特性
CAS番号 |
389805-22-5 |
|---|---|
分子式 |
C15H14O7 |
分子量 |
306.27 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O7/c16-10-2-1-8(5-11(10)17)3-4-22-15(21)9-6-12(18)14(20)13(19)7-9/h1-2,5-7,16-20H,3-4H2 |
InChIキー |
QXRABVWZNGKJQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


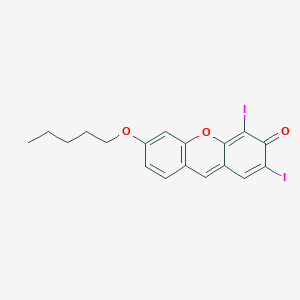
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
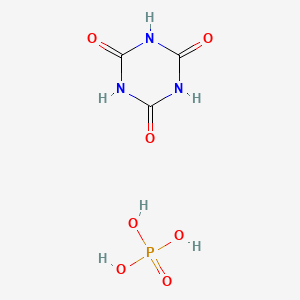
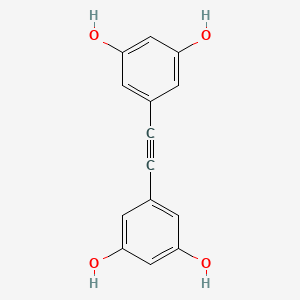
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
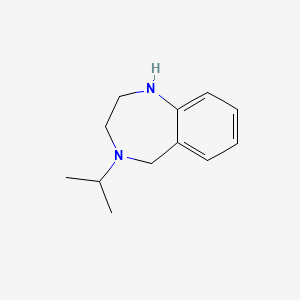
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
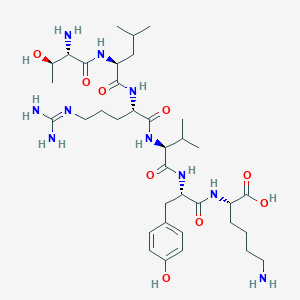
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
